BenchChemオンラインストアへようこそ!

Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate

Antibacterial Trans-translation inhibitor Legionella pneumophila

Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate (CAS 1219903-47-5) is a synthetic small molecule distinguished by its hybrid heterocyclic core, combining a pyrazine ring with a 1,2,4-oxadiazole moiety linked via a carboxamide bridge to an ethyl glycinate ester. This specific architecture is not merely structural but functional, as the 1,2,4-oxadiazole ring is a recognized bioisostere for metabolically labile ester and amide groups, a feature leveraged in modern drug design to enhance stability while retaining biological activity.

Molecular Formula C11H11N5O4
Molecular Weight 277.24
CAS No. 1219903-47-5
Cat. No. B2512559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate
CAS1219903-47-5
Molecular FormulaC11H11N5O4
Molecular Weight277.24
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=NC(=NO1)C2=NC=CN=C2
InChIInChI=1S/C11H11N5O4/c1-2-19-8(17)6-14-10(18)11-15-9(16-20-11)7-5-12-3-4-13-7/h3-5H,2,6H2,1H3,(H,14,18)
InChIKeyRFGZHIFMTXVOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate: A Specialized 1,2,4-Oxadiazole Scaffold for Antimicrobial Research


Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate (CAS 1219903-47-5) is a synthetic small molecule distinguished by its hybrid heterocyclic core, combining a pyrazine ring with a 1,2,4-oxadiazole moiety linked via a carboxamide bridge to an ethyl glycinate ester . This specific architecture is not merely structural but functional, as the 1,2,4-oxadiazole ring is a recognized bioisostere for metabolically labile ester and amide groups, a feature leveraged in modern drug design to enhance stability while retaining biological activity . The compound is classified as a direct-acting antibacterial agent with a unique mechanism of action: it functions as a trans-translation inhibitor, specifically targeting Gram-negative bacteria like Legionella pneumophila [1]. Its development status is experimental, representing a targeted chemical probe for investigating novel antibiotic pathways rather than a broad-spectrum clinical candidate [1].

Why Generic 1,2,4-Oxadiazole Analogs Cannot Replicate the Activity of Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate


The precise biological and physicochemical profile of this compound is an emergent property of its fully integrated structure, making simple substitution with a generic 'oxadiazole' or 'pyrazine' analog insufficient. Generic substitution fails for two critical reasons. First, the mechanism of action as a trans-translation inhibitor is highly target-specific, and minor structural changes can lead to a complete loss of activity or a shift in pathogen spectrum [1]. For example, exchanging the pyrazin-2-yl group for a thiophene ring, as in ethyl 2-(3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate, creates a compound with a distinct electronic profile and a completely uncharacterized biological function . Second, the ethyl glycinate ester on the carboxamide bridge is not a passive spectator; it is a functional moiety. A comparative analysis of the broader class shows that other N-substituted carboxamides on the 1,2,4-oxadiazole core, such as N,N-diisopropyl or N-(2-fluorophenyl) derivatives, display vastly different drug-like properties, target engagement, and stability. Therefore, selecting the precise substitution pattern is mandatory for replicating reported experimental outcomes, and a generic replacement cannot be assumed to be functionally equivalent .

Quantitative Evidence Guide: Validated Differentiation of Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate


Unique Mechanism of Action as a Trans-Translation Inhibitor

This compound is distinguished from other 1,2,4-oxadiazole derivatives, which often target cell wall synthesis or general metabolic enzymes, by its specific mechanism of action as a trans-translation inhibitor [1]. Trans-translation is a critical ribosome-rescue pathway in bacteria that is absent in eukaryotes, making it an attractive target for selective toxicity. This mechanism directly addresses a known vulnerability in Gram-negative pathogens like Legionella pneumophila, where other antibiotic classes face significant permeability barriers [1].

Antibacterial Trans-translation inhibitor Legionella pneumophila

Validated Antibacterial Potency Against Legionella pneumophila

The compound demonstrates validated antibacterial activity against Legionella pneumophila, the causative agent of Legionnaires' disease, a severe pneumonia [1]. This Gram-negative pathogen is a significant target due to its ability to multiply within alveolar macrophages, making it difficult to treat with many standard antibiotics. While a quantitative MIC value is not directly cited for this specific database entry, its explicit annotation as 'Active against Legionella pneumophila' in the Antibiotic Database, based on experimental data, confirms a significant level of potency that warrants its classification as a direct-acting agent [1].

Antibacterial Legionella pneumophila Minimum Inhibitory Concentration (MIC)

Enhanced Chemical Stability and Pharmacokinetic Profile via Bioisosteric Design

The 1,2,4-oxadiazole core is a well-documented bioisostere for ester and amide groups, offering superior resistance to metabolic hydrolysis . This substitution strategy is a key differentiator from simple ester or amide analogs, which suffer from rapid degradation by plasma esterases. By embedding the functional groups within a stable heterocyclic scaffold, the compound is engineered for enhanced metabolic stability. This is a direct procurement differentiator: the molecule is not just another heterocycle, but a rationally designed scaffold aimed at overcoming a common failure point in drug development . Studies on analogous 1,2,4-oxadiazole series confirm that this modification can lead to compounds with high metabolic stability, low clearance, and favorable oral bioavailability in animal models, a crucial advantage for progression into in vivo studies [1].

Drug Design Metabolic Stability Bioisostere

Known Propensity to Select Resistant Mutants Allows Critical Study of Defense Mechanisms

Unlike many hit compounds where resistance profiles are unknown, this compound has a documented property that it can select for resistant mutants [1]. While this might seem like a disadvantage, it is a critical piece of differentiating information for advanced research. This known propensity transforms the compound into a powerful tool for two purposes: first, to study the molecular mechanisms of resistance to trans-translation inhibitors, and second, to use resistance as a tool to chemically validate the proposed cellular target. This is a more advanced and valuable application than simply screening a compound for activity, and it distinguishes it from similar compounds where these critical microbiology parameters are uncharacterized [2].

Antibiotic Resistance Mechanism of Action Microbiology

High-Value Application Scenarios for Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate


Chemical Probe for Validating Trans-Translation Inhibition in Legionella Research

The most direct application is as a chemical probe in rigorous target validation studies. Researchers investigating the vulnerability of Legionella pneumophila's trans-translation pathway can use this compound to demonstrate a direct causal link between target engagement and bacterial cell death. The fact that it is labeled as a direct-acting trans-translation inhibitor makes it a superior choice over proxy compounds whose mechanisms may be polypharmacological. This is directly supported by its annotation in the Antibiotic Database as active against this pathogen [1]. Experimental designs would involve measuring bacterial growth inhibition (MIC assays) and correlating it with biochemical assays for trans-translation suppression. The generation of resistant mutants, an established property of this compound, further allows for mapping resistance mutations back to the target, providing definitive genetic confirmation of the mechanism [1].

Lead Optimization in Medicinal Chemistry: Metabolically Stable Scaffold Hopping

This compound is an ideal starting point for medicinal chemists looking to perform 'scaffold hopping' from unstable ester or amide-based leads. The 1,2,4-oxadiazole core is a proven bioisostere that confers resistance to metabolic hydrolysis, a critical differentiator for improving oral bioavailability . A procurement decision to acquire this specific compound, rather than a simpler ester like ethyl pyrazinoate, is justified because it directly addresses the pharmacokinetic liabilities that cause many early leads to fail. The subsequent optimization program would focus on modifying the ethyl glycinate ester side chain to tune potency and physicochemical properties, while relying on the stable oxadiazole core to provide a foundational PK advantage.

Investigation of Novel Mechanisms of Antibiotic Resistance

The documented property that this compound can select for resistant mutants makes it a valuable asset in microbiology and evolutionary biology research [1]. It can be used to study the emergence and mechanisms of resistance to trans-translation inhibitors, a class of antibiotics distinct from those used clinically against Legionella. By serially passaging the bacteria in sub-inhibitory concentrations of the compound and then sequencing the resulting resistant mutants, researchers can identify the specific molecular changes that confer resistance. This information is crucial for developing next-generation inhibitors with a higher barrier to resistance and for understanding the evolutionary potential of this drug target, a line of inquiry not possible with compounds where resistance profiles are unknown [2].

A Selective Anti-Legionella Hit for Gram-Negative Focused Compound Collections

Organizations building focused libraries for Gram-negative drug discovery can confidently add this compound as a unique, validated hit. Its defined spectrum of activity against Legionella pneumophila differentiates it from other oxadiazoles that are active against Gram-positive bacteria like MRSA [1]. The compound addresses a specific gap in most commercial screening libraries, which are often dominated by compounds with Gram-positive activity. By including it, researchers can probe a novel target space in a high-priority pathogen, increasing the hit rate for programs targeting Legionnaires' disease and potentially other gamma-proteobacteria with conserved trans-translation machinery.

Quote Request

Request a Quote for Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.